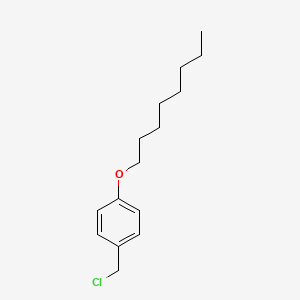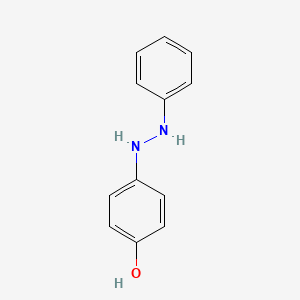
3-Ethoxy-2-methylaniline
Übersicht
Beschreibung
3-Ethoxy-2-methylaniline: is an organic compound with the molecular formula C9H13NO It is a derivative of aniline, where the amino group is substituted with an ethoxy group at the third position and a methyl group at the second position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Nitration and Reduction:
Step 1: Nitration of 3-ethoxytoluene to form 3-ethoxy-2-nitrotoluene.
Step 2: Reduction of 3-ethoxy-2-nitrotoluene using a reducing agent such as iron powder in the presence of hydrochloric acid to yield 3-ethoxy-2-methylaniline.
-
Amination:
Step 1: Bromination of 3-ethoxytoluene to form 3-ethoxy-2-bromotoluene.
Step 2: Amination of 3-ethoxy-2-bromotoluene using ammonia or an amine source in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale nitration and reduction processes. The choice of reducing agent and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- 3-Ethoxy-2-methylaniline can undergo oxidation to form corresponding quinone derivatives.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction:
- Reduction of this compound can lead to the formation of 3-ethoxy-2-methylcyclohexylamine.
- Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution:
- Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
- Common reagents include halogens (chlorine, bromine) and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, sulfonating agents, Lewis acids as catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the development of novel materials with specific electronic or optical properties.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
- Used in the synthesis of bioactive compounds and pharmaceuticals.
Medicine:
- Investigated for its potential therapeutic applications.
- Utilized in the development of drugs targeting specific molecular pathways.
Industry:
- Applied in the production of dyes, pigments, and polymers.
- Used as a precursor in the manufacture of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-ethoxy-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups on the benzene ring influence its electronic properties, affecting its reactivity and binding affinity. The compound can participate in various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
-
2-Ethoxy-3-methylaniline:
- Similar structure but with different substitution pattern.
- Different reactivity and applications due to positional isomerism.
-
3-Methoxy-2-methylaniline:
- Methoxy group instead of ethoxy group.
- Different electronic properties and reactivity.
-
3-Ethoxy-4-methylaniline:
- Methyl group at the fourth position.
- Different steric and electronic effects.
Uniqueness:
3-Ethoxy-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity, making it suitable for specific applications in organic synthesis and materials science.
Eigenschaften
IUPAC Name |
3-ethoxy-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTKEOVIVQLVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548035 | |
| Record name | 3-Ethoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111185-04-7 | |
| Record name | 3-Ethoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
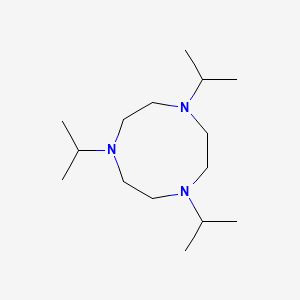
![Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-](/img/structure/B3045572.png)
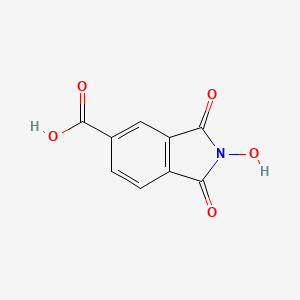
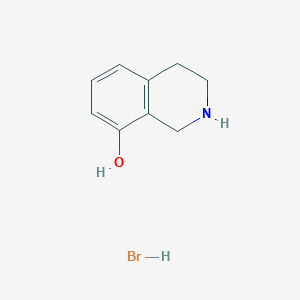
![Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-, methyl ester](/img/structure/B3045578.png)


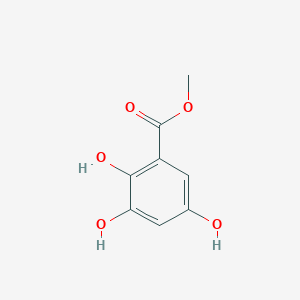
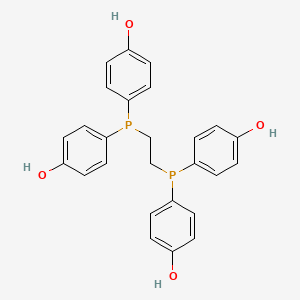
![N-butyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3045586.png)
![3-Bromothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3045588.png)
